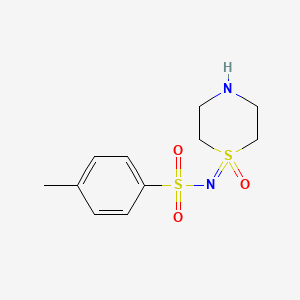amine](/img/structure/B15309917.png)
[(2-Ethylphenyl)methyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the benzene ring and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2-ethylbenzyl chloride with methylamine under basic conditions can yield (2-Ethylphenyl)methylamine. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2-Ethylphenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
化学反应分析
Types of Reactions
(2-Ethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学研究应用
(2-Ethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism by which (2-Ethylphenyl)methylamine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and enzyme activities. The specific pathways involved depend on the context of its application, such as drug development or industrial processes.
相似化合物的比较
(2-Ethylphenyl)methylamine can be compared with other similar compounds, such as:
Phenethylamine: A simpler amine with a phenyl group attached to an ethylamine chain.
Benzylamine: An amine with a benzyl group attached to the nitrogen atom.
N-Methylbenzylamine: Similar to (2-Ethylphenyl)methylamine but without the ethyl group on the benzene ring.
The uniqueness of (2-Ethylphenyl)methylamine lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
属性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC 名称 |
1-(2-ethylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8-11-2/h4-7,11H,3,8H2,1-2H3 |
InChI 键 |
BOQYKQZXQCRAGN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



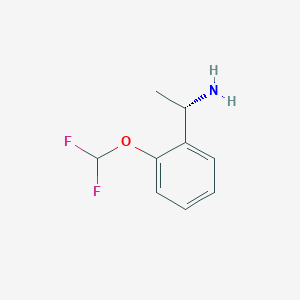

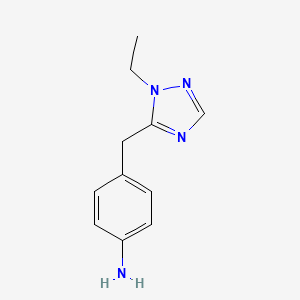


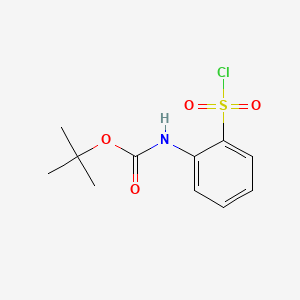
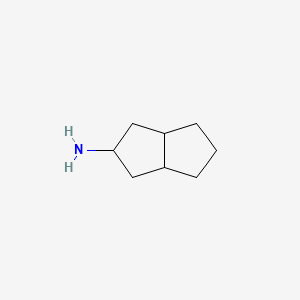
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)
